Cas no 916257-51-7 (6-Chloro-2-cyclopropylimidazo1,2-bpyridazine)

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-cyclopropyl-Imidazo[1,2-b]pyridazine
- 6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
- PFQMJRKWCHXJAX-UHFFFAOYSA-N
- AKOS006309460
- A1-27131
- DTXSID70705510
- TS-02747
- SCHEMBL5055416
- 916257-51-7
- DB-359378
- 6-Chloro-2-cyclopropylimidazo1,2-bpyridazine
-
- MDL: MFCD11044750
- インチ: InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2
- InChIKey: PFQMJRKWCHXJAX-UHFFFAOYSA-N
- ほほえんだ: C1CC1C2=CN3C(=N2)C=CC(=N3)Cl
計算された属性
- せいみつぶんしりょう: 193.0406750g/mol
- どういたいしつりょう: 193.0406750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C611773-100mg |
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |
916257-51-7 | 100mg |
$ 185.00 | 2022-06-06 | ||
TRC | C611773-10mg |
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |
916257-51-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AC99953-5mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 5mg |
$272.00 | 2024-07-18 | ||
A2B Chem LLC | AC99953-50mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 50mg |
$504.00 | 2024-07-18 | ||
A2B Chem LLC | AC99953-25mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 25mg |
$360.00 | 2024-07-18 | ||
A2B Chem LLC | AC99953-10mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 10mg |
$291.00 | 2024-07-18 | ||
A2B Chem LLC | AC99953-1mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 1mg |
$245.00 | 2024-07-18 | ||
Crysdot LLC | CD11017168-1g |
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |
916257-51-7 | 97% | 1g |
$311 | 2024-07-19 | |
A2B Chem LLC | AC99953-100mg |
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |
916257-51-7 | 100mg |
$697.00 | 2024-07-18 | ||
TRC | C611773-50mg |
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |
916257-51-7 | 50mg |
$ 115.00 | 2022-06-06 |
6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 関連文献
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
6-Chloro-2-cyclopropylimidazo1,2-bpyridazineに関する追加情報
Research Brief on 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7): Recent Advances and Applications
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.
The compound's unique structure, featuring an imidazo[1,2-b]pyridazine core with a cyclopropyl substituent, contributes to its diverse biological activities. Recent synthetic methodologies have improved the efficiency and yield of its production, enabling more extensive pharmacological evaluations. Notably, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine has shown potent inhibitory effects on specific kinase targets, making it a valuable scaffold for the development of kinase inhibitors in oncology and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits high selectivity for certain protein kinases involved in cancer cell proliferation. The study utilized in vitro and in vivo models to validate its efficacy, revealing significant tumor growth inhibition with minimal off-target effects. These findings underscore its potential as a lead compound for targeted cancer therapies.
Another recent investigation explored the compound's role in modulating immune responses. The results, published in ACS Chemical Biology, indicated that 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine can selectively inhibit key signaling pathways in immune cells, suggesting its applicability in autoimmune and inflammatory disorders. The study also highlighted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
Despite these promising results, challenges remain in optimizing the compound's drug-like properties and minimizing potential toxicity. Ongoing research is focused on structural modifications to enhance its selectivity and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms of action and optimization of its chemical properties will be critical for its successful development as a drug candidate. This brief highlights the compound's current advancements and underscores the importance of interdisciplinary collaboration in advancing its clinical potential.
916257-51-7 (6-Chloro-2-cyclopropylimidazo1,2-bpyridazine) 関連製品
- 953149-61-6(2-chloro-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 1250415-04-3((2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine)
- 1031961-02-0(ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate)
- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)
- 2225173-80-6(2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid)
- 2228770-55-4(methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate)
- 163563-13-1(2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile)
- 2137537-38-1(4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol)
- 1807178-45-5(Ethyl 3-cyano-5-formyl-4-hydroxyphenylacetate)
- 2034585-64-1(6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one)



